2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-bis(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and base in the presence of aryl halides.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating various chemical transformations. The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the methoxymethoxy substituents.
Pinacolborane: Contains a boronic ester group but differs in the substituents attached to the boron atom.
Uniqueness
2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the methoxymethoxy groups, which enhance its solubility and reactivity. These substituents also provide steric hindrance, which can influence the compound’s behavior in chemical reactions .
Properties
Molecular Formula |
C16H25BO6 |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-[3,5-bis(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO6/c1-15(2)16(3,4)23-17(22-15)12-7-13(20-10-18-5)9-14(8-12)21-11-19-6/h7-9H,10-11H2,1-6H3 |
InChI Key |
LFESADNDYAYOCR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCOC)OCOC |
Origin of Product |
United States |
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